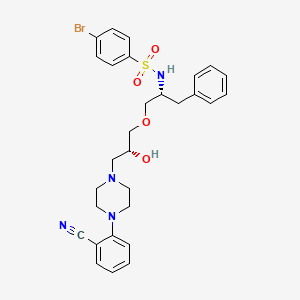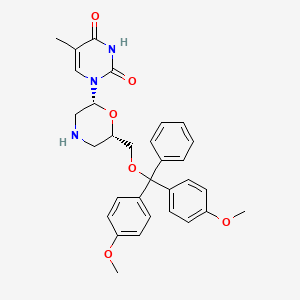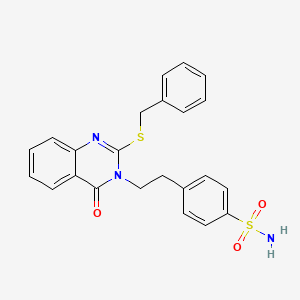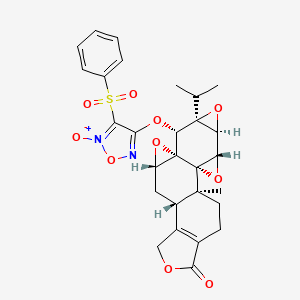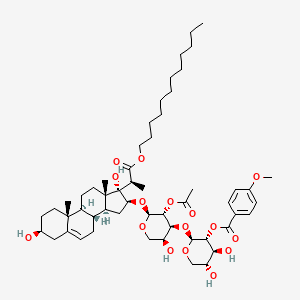![molecular formula C33H33N5O3 B12400538 1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea is a complex organic compound known for its unique structural properties and diverse applications. This compound is part of the rhodamine family, which is widely recognized for its fluorescent properties. The compound’s structure includes a spiro linkage, which contributes to its stability and reactivity.
Méthodes De Préparation
The synthesis of 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea involves several steps. One common method includes the reaction of 3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindoline-1,9’-xanthen]-3-one with phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include organic solvents, acids, and bases, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the presence of the spiro linkage, which undergoes structural changes upon binding to target molecules. This interaction leads to an increase in fluorescence intensity, making it a valuable tool for imaging and detection .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea include:
Rhodamine B: Another member of the rhodamine family, known for its strong fluorescence and use in similar applications.
The uniqueness of 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea lies in its specific structural configuration, which provides distinct advantages in terms of stability and reactivity compared to other rhodamine derivatives.
Propriétés
Formule moléculaire |
C33H33N5O3 |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
1-[3',6'-bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-3-phenylurea |
InChI |
InChI=1S/C33H33N5O3/c1-5-34-27-18-29-25(16-20(27)3)33(26-17-21(4)28(35-6-2)19-30(26)41-29)24-15-11-10-14-23(24)31(39)38(33)37-32(40)36-22-12-8-7-9-13-22/h7-19,34-35H,5-6H2,1-4H3,(H2,36,37,40) |
Clé InChI |
AQGOPCYISIIYIA-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3NC(=O)NC5=CC=CC=C5)C6=C(O2)C=C(C(=C6)C)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B12400467.png)

